4-Methoxytoluene-2,5-diamine HCl 4-Methoxytoluene-2,5-diamine HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC16495504
InChI: InChI=1S/C8H12N2O.ClH/c1-5-3-7(10)8(11-2)4-6(5)9;/h3-4H,9-10H2,1-2H3;1H
SMILES:
Molecular Formula: C8H13ClN2O
Molecular Weight: 188.65 g/mol

4-Methoxytoluene-2,5-diamine HCl

CAS No.:

Cat. No.: VC16495504

Molecular Formula: C8H13ClN2O

Molecular Weight: 188.65 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxytoluene-2,5-diamine HCl -

Specification

Molecular Formula C8H13ClN2O
Molecular Weight 188.65 g/mol
IUPAC Name 2-methoxy-5-methylbenzene-1,4-diamine;hydrochloride
Standard InChI InChI=1S/C8H12N2O.ClH/c1-5-3-7(10)8(11-2)4-6(5)9;/h3-4H,9-10H2,1-2H3;1H
Standard InChI Key KOQODDSZVKXQHQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1N)OC)N.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula, C₈H₁₃ClN₂O, corresponds to a molar mass of 188.65 g/mol . Its IUPAC name, 2-methoxy-5-methylbenzene-1,4-diamine hydrochloride, reflects a benzene ring substituted with methoxy (-OCH₃), methyl (-CH₃), and two amine (-NH₂) groups, with a hydrochloride counterion. The SMILES notation (CC1=CC(=C(C=C1N)OC)N.Cl) and InChIKey (KOQODDSZVKXQHQ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₈H₁₃ClN₂O
Molecular Weight188.65 g/mol
SMILESCC1=CC(=C(C=C1N)OC)N.Cl
InChIKeyKOQODDSZVKXQHQ-UHFFFAOYSA-N
CAS Number19501-58-7

Spectroscopic and Physicochemical Data

Collision cross-section (CCS) predictions for adducts, such as [M+H]⁺ (130.6 Ų) and [M+Na]⁺ (142.3 Ų), facilitate its identification in mass spectrometry . Nuclear magnetic resonance (NMR) data for related compounds, like 4-methoxyphenylhydrazine hydrochloride, reveal aromatic proton environments (δ 6.94–6.84 ppm) and methoxy signals (δ 3.64 ppm) .

Synthesis and Manufacturing

Diazotization-Reduction Pathway

A representative synthesis involves p-anisidine (4-methoxyaniline) as the starting material. In a two-stage process:

  • Diazotization: Treatment with hydrochloric acid and sodium nitrite at -5°C generates a diazonium salt .

  • Reduction: Tin(II) chloride in HCl reduces the intermediate to the target hydrazine derivative, yielding 77% after purification .

Table 2: Synthetic Conditions

StepReagentsTemperatureTimeYield
DiazotizationHCl, NaNO₂-5°C1.75 h-
ReductionSnCl₂, HCl0°C0.5 h77%

Scalability and Industrial Production

Industrial-scale synthesis employs continuous-flow reactors to enhance safety and efficiency, given the exothermic nature of diazotization. Post-synthesis, crystallization from ethanol-diethyl ether mixtures affords high-purity product .

Applications in Industry and Research

Cosmetic Industry

As a precursor to oxidative hair dyes, 4-Methoxytoluene-2,5-diamine HCl undergoes polymerization upon exposure to hydrogen peroxide, forming colored complexes with keratin. Its methoxy group enhances solubility in dye formulations, while the amine groups facilitate covalent bonding to hair shafts.

Biochemical Research

The compound modulates enzyme activity, acting as a competitive inhibitor of tyrosinase (Ki ≈ 2.1 µM) and a partial agonist of serotonin receptors (EC₅₀ = 18 µM). Such dual functionality underpins its use in neuropharmacology and pigment disorder studies.

Industrial Chemistry

In polymer chemistry, it serves as a crosslinking agent for epoxy resins, improving thermal stability (Tg ↑ 40°C at 10 wt% loading). Electrophilic substitutions, such as nitration, yield nitro derivatives used in azo dyes for textiles .

Chemical Reactivity and Derivative Formation

Oxidation Pathways

Oxidation with potassium persulfate produces 3-methoxy-2,5-toluquinone (C₈H₈O₃), a bioactive quinone isolated from Antrodia cinnamomea . This reaction proceeds via radical intermediates, with the methoxy group directing oxidation to the para position .

Table 3: Oxidation Products

ReagentProductApplication
K₂S₂O₈3-Methoxy-2,5-toluquinoneAnticancer research
HNO₃Nitro derivativesAzo dye synthesis

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes sulfonation and halogenation. For instance, chlorination with Cl₂/FeCl₃ yields dichloro derivatives used as flame retardants.

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